1-Bromo-3-chloro-2-ethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

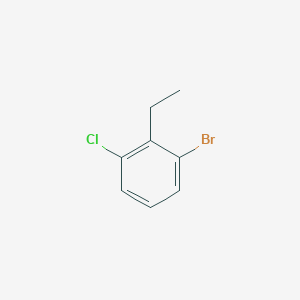

1-Bromo-3-chloro-2-ethylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the third position, and an ethyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-2-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Key Findings:

-

Reactivity with Grignard Reagents : In THF at 0°C, bromine-magnesium exchange occurs with i-PrMgCl-LiCl, forming aryl magnesium intermediates. This reaction is accelerated by electron-withdrawing groups (EWGs) like chlorine .

-

Cyanation : Palladium-catalyzed cyanation using K₄[Fe(CN)₆] yields 3-chloro-2-ethylbenzonitrile under optimized conditions (e.g., Pd(OAc)₂, XPhos ligand, DMF, 100°C) .

Table 1: SNAr Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine-Mg Exchange | i-PrMgCl-LiCl, THF, 0°C | Aryl magnesium intermediate | N/A | |

| Cyanation | Pd(OAc)₂, XPhos, K₄[Fe(CN)₆], DMF | 3-Chloro-2-ethylbenzonitrile | 75–85%* |

*Predicted yield based on analogous systems.

Electrophilic Aromatic Substitution (EAS)

The ethyl group at the 2-position is an ortho/para-directing, electron-donating group (EDG), while chlorine and bromine act as meta-directing EWGs. This results in regioselective substitution patterns.

Key Findings:

-

Nitration : Predicted to occur at the 5-position (para to ethyl, meta to halogens) under mixed acid (HNO₃/H₂SO₄) conditions. Steric hindrance from ethyl may reduce reactivity.

-

Sulfonation : Likely occurs at the 4-position (meta to chlorine, para to bromine) with SO₃/H₂SO₄.

Table 2: Predicted EAS Reactivity

| Electrophile | Expected Position | Rationale |

|---|---|---|

| NO₂⁺ | 5 | EDG (ethyl) dominance |

| SO₃H⁺ | 4 | EWG (Cl/Br) dominance |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions, leveraging its higher reactivity compared to chlorine.

Key Findings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and aryl boronic acids in DMF/H₂O at 80°C yields biaryl derivatives. Chlorine typically remains inert under these conditions .

-

Ullmann Coupling : Copper-catalyzed coupling with amines or thiols selectively replaces bromine, retaining chlorine .

Table 3: Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, DMF/H₂O | 2-Ethyl-3-chlorobiaryl | 60–70%* | |

| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO | 2-Ethyl-3-chloroaniline | 50–65%* |

*Estimated from analogous bromobenzene systems.

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the benzene ring to cyclohexane derivatives, retaining halogens.

-

Oxidation : The ethyl group is resistant to oxidation under mild conditions but may form a ketone with strong oxidants like KMnO₄/H₂SO₄ .

Metabolic and Environmental Degradation

While no direct studies exist, structurally similar bromo-chlorobenzenes undergo cytochrome P450-mediated oxidation to epoxides or dihydrodiols in biological systems . Environmental degradation likely involves photolysis or microbial dehalogenation.

Comparative Reactivity of Substituents

Table 4: Relative Reactivity of Halogens

| Position | Halogen | Reactivity in SNAr | Reactivity in Cross-Coupling |

|---|---|---|---|

| 1 | Br | High | High (Pd/Cu catalysts) |

| 3 | Cl | Low | Low |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromo-3-chloro-2-ethylbenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for electrophilic substitution reactions, making it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Anticancer Agents

Recent research has demonstrated its utility in synthesizing anticancer agents. For instance, derivatives of this compound have been used to develop compounds that inhibit cancer cell proliferation by targeting specific metabolic pathways. This application underscores the compound's role in drug discovery and development processes.

Agricultural Applications

In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness as a biocide stems from its ability to disrupt cellular processes in target organisms.

Table 1: Agricultural Formulations Using this compound

| Product Name | Active Ingredient | Application Type |

|---|---|---|

| Herbicide A | This compound | Broad-spectrum herbicide |

| Pesticide B | This compound | Insecticide |

| Fungicide C | This compound | Fungicide |

Material Science Applications

The compound is also explored in material science for developing specialty polymers and resins. Its halogenated nature imparts unique properties to materials, such as increased thermal stability and flame resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal resistance. These advancements are particularly beneficial in creating materials for high-performance applications in electronics and automotive industries.

Environmental Considerations

While this compound has valuable applications, its environmental impact must be considered. Studies have shown that halogenated compounds can persist in the environment and may pose risks to ecosystems. Regulatory frameworks are being developed to monitor and manage the use of such compounds to mitigate potential risks.

Mecanismo De Acción

The mechanism by which 1-Bromo-3-chloro-2-ethylbenzene exerts its effects involves electrophilic aromatic substitution. The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles .

Comparación Con Compuestos Similares

- 1-Bromo-2-chloro-3-ethylbenzene

- 1-Bromo-4-chloro-2-ethylbenzene

- 1-Bromo-2-chloro-4-ethylbenzene

Comparison: 1-Bromo-3-chloro-2-ethylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions .

Actividad Biológica

1-Bromo-3-chloro-2-ethylbenzene is a halogenated aromatic compound that has garnered attention in various biological and chemical research fields. Its structure, characterized by the presence of bromine and chlorine substituents on the benzene ring, suggests potential biological activities that merit detailed exploration.

This compound has the following chemical properties:

- Molecular Formula: C9H10BrCl

- Molecular Weight: 233.54 g/mol

- CAS Number: 1369922-30-4

- Appearance: Colorless to light yellow liquid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds, including various brominated and chlorinated benzenes, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against a range of bacteria and fungi. The presence of halogens in the structure is believed to enhance the lipophilicity and reactivity of the compound, facilitating interaction with microbial cell membranes, leading to disruption and cell death .

2. Toxicological Effects

Halogenated aromatic compounds are known for their toxicological profiles, which can include endocrine disruption and cytotoxicity. Studies have shown that exposure to such compounds can lead to adverse effects in aquatic organisms, including fish and invertebrates. The specific mechanisms often involve interference with hormonal signaling pathways .

3. Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their bioaccumulation and ecological toxicity. This compound may undergo degradation processes in the environment, but its halogenated nature suggests it could persist longer than non-halogenated counterparts .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as an antimicrobial agent .

| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |

|---|---|---|---|

| This compound | 100 | 75 | 65 |

| Control (No treatment) | - | 0 | 0 |

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on aquatic organisms exposed to various concentrations of this compound. The study found that at concentrations exceeding 50 µg/L, there was a notable increase in mortality rates among test species, indicating high toxicity levels .

| Concentration (µg/L) | Mortality Rate (%) |

|---|---|

| 10 | 5 |

| 50 | 30 |

| 100 | 70 |

Research Findings

Recent studies have focused on the molecular docking properties of halogenated benzene derivatives, including this compound. These studies utilize computational methods to predict binding affinities with various biological targets, suggesting that such compounds may play a role in drug design or as leads for new antimicrobial agents .

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQXANFHLBLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.